![molecular formula C22H26N6O2S B2817143 1-((cyanomethyl)thio)-N-cyclopentyl-4-isopentyl-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide CAS No. 2034302-37-7](/img/structure/B2817143.png)
1-((cyanomethyl)thio)-N-cyclopentyl-4-isopentyl-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound belongs to the class of quinazoline and triazole derivatives . Quinazoline derivatives have drawn attention due to their significant biological activities . Triazole compounds, containing two carbon and three nitrogen atoms, are capable of binding in the biological system with a variety of enzymes and receptors, thus showing versatile biological activities .
Molecular Structure Analysis
The compound contains a triazoloquinazoline core, which is a fused ring system incorporating triazole and quinazoline . Detailed structural analysis was not available in the searched resources.Chemical Reactions Analysis
While specific chemical reactions involving your compound were not found, triazole derivatives in general have been studied for their chemistry and synthesis .Aplicaciones Científicas De Investigación
Chemical Synthesis and Prediction of Biological Activity
A study focused on the synthesis and computer prediction of the biological activity of a range of compounds, including 4-aryl-5-oxo-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamides. It utilized PASS and GUSAR software to predict biological activity and acute toxicity. The study concluded that these compounds, similar in structure to the chemical , are promising for investigation as slightly toxic or nontoxic substances with potential antineurotic activity, potentially useful for treating male reproductive and erectile dysfunction (Danylchenko, Drushlyak, & Kovalenko, 2016).
Antimicrobial Activity
Research on 3,4-dihydro-4-oxo-1,2,3-benzotriazines, which incorporate structures similar to 1-((cyanomethyl)thio)-N-cyclopentyl-4-isopentyl-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide, showed that some compounds in this class demonstrated good antibacterial potency (Gineinah, 2001).
Synthesis and Reactivity
A study on the synthesis and reactivity of 1,2,4‐triazolo[1,5‐c]quinazolines, closely related to the chemical of interest, provided insights into the preparation and potential reactivity of these compounds (Pfeiffer, Bodtke, Mücke, Hetzheim, & Pazdera, 1999).
Anticancer Activity
A 2015 study on 1,2,4-triazolo[4,3-a]-quinoline derivatives, which share a similar structure, was conducted to evaluate their potential anticancer activity. This research indicated that certain derivatives showed significant cytotoxicity against human neuroblastoma and colon carcinoma cell lines, highlighting the potential of these compounds in cancer therapy (Reddy et al., 2015).
Novel Synthesis Techniques
In 2020, research on the synthesis of novel fused mesoionic compounds, including 1-substituted-5-thioxo-5,6-dihydro-[1,2,4]triazolo[1,5-c]quinazolin-1-ium-2-thiolates, demonstrated a new method for creating compounds related to the chemical of interest. This highlights the ongoing development of innovative synthesis techniques for such compounds (Kovalenko, Drushlyak, & Mariutsa, 2020).
Direcciones Futuras
Mecanismo De Acción
Target of Action
The primary target of this compound is DNA, specifically the DNA active site . The compound is part of a class of molecules known as [1,2,4]triazolo [4,3-a]quinoxaline derivatives, which are known for their DNA intercalation activities as anticancer agents .
Mode of Action
The compound interacts with its target by intercalating DNA . This means it inserts itself between the base pairs of the DNA helix, disrupting the normal structure and function of the DNA. This disruption can inhibit the replication and transcription processes of the DNA, thereby preventing the proliferation of cancer cells .
Biochemical Pathways
The compound’s interaction with DNA affects the biochemical pathways involved in DNA replication and transcription. By intercalating DNA, the compound can disrupt these processes, leading to the inhibition of cell proliferation . This is particularly relevant in the context of cancer cells, which are characterized by uncontrolled cell division.
Pharmacokinetics
The compound’s ability to intercalate dna suggests it is able to cross cell membranes and reach the cell nucleus, indicating good bioavailability .
Result of Action
The result of the compound’s action is the inhibition of cell proliferation, making it a potential anticancer agent . In particular, it has been found to be effective against HepG2, HCT116, and MCF-7 cancer cell lines .
Propiedades
IUPAC Name |
1-(cyanomethylsulfanyl)-N-cyclopentyl-4-(3-methylbutyl)-5-oxo-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N6O2S/c1-14(2)9-11-27-20(30)17-8-7-15(19(29)24-16-5-3-4-6-16)13-18(17)28-21(27)25-26-22(28)31-12-10-23/h7-8,13-14,16H,3-6,9,11-12H2,1-2H3,(H,24,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEPNIXLYOODFAZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCN1C(=O)C2=C(C=C(C=C2)C(=O)NC3CCCC3)N4C1=NN=C4SCC#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N6O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-(2-(4-ethylpiperazin-1-yl)-2-oxoethyl)-1-phenyl-6,7-dihydropyrazolo[3,4-d]thiazolo[3,2-a]pyrimidin-4(1H)-one](/img/structure/B2817060.png)
![3,5-dimethoxy-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2817062.png)
![2-((4-chlorobenzo[d]thiazol-2-yl)(methyl)amino)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B2817063.png)

![Diethyl bicyclo[2.1.1]hexane-1,4-dicarboxylate](/img/structure/B2817066.png)
![2-[2-(2-Prop-2-enoxyethoxy)ethoxy]ethanamine](/img/structure/B2817068.png)
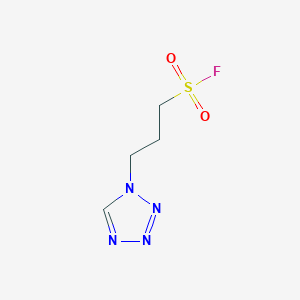
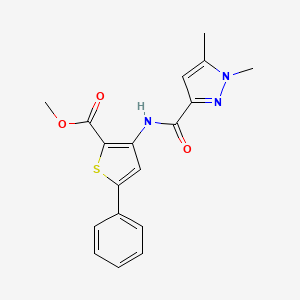
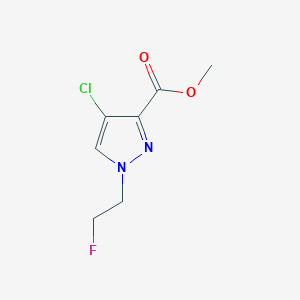
![5-methyl-7-(morpholine-4-carbonyl)-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2817075.png)
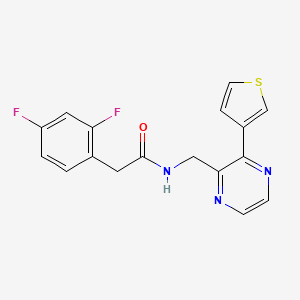
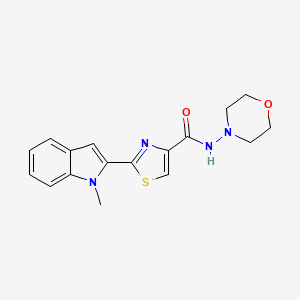
![3-(3,4-Dimethoxyphenyl)-2,5-dimethyl-7-(4-phenylpiperazin-1-yl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2817081.png)
